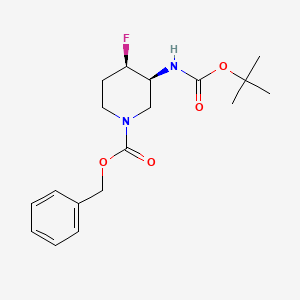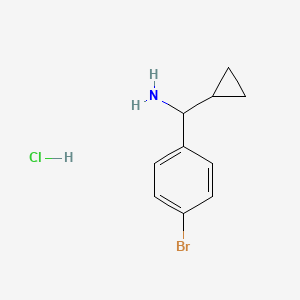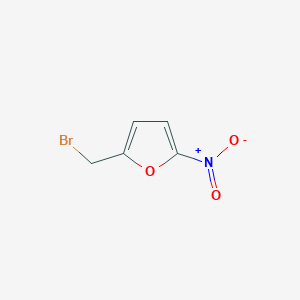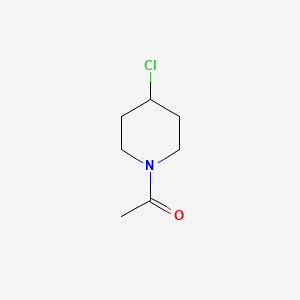
2-氨基-2-(3,4-二氟苯基)乙醇
概述
描述
Synthesis Analysis
The synthesis of compounds related to 2-Amino-2-(3,4-difluorophenyl)ethanol can be complex and involves multiple steps. For instance, the synthesis of 2-(2,6-Diaminophenyl)ethanol derivatives can be achieved by heating in aqueous phosphoric or sulfuric acid to yield indolines, which are then dehydrogenated to produce 4-hydroxy- and 4-aminoindoles . This process demonstrates the potential for creating structurally similar compounds to 2-Amino-2-(3,4-difluorophenyl)ethanol through a series of reactions involving heating and dehydrogenation, albeit with different substituents on the phenyl ring.
Molecular Structure Analysis
While the specific molecular structure of 2-Amino-2-(3,4-difluorophenyl)ethanol is not detailed in the provided papers, the structure of related compounds suggests that the presence of amino groups and halogen atoms, such as fluorine, can significantly influence the chemical behavior of these molecules. The halogen atoms, in particular, can prevent rapid metabolic inactivation, as seen in the study of 2-(4-amino-3,5-dichlorophenyl)-2-(alkylamino)ethanols .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds indicate that the amino and hydroxy groups on the ethanol backbone are reactive sites that can undergo further chemical transformations. For example, the conversion of indolines to indoles through dehydrogenation suggests that similar transformations could be possible for 2-Amino-2-(3,4-difluorophenyl)ethanol under the right conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Amino-2-(3,4-difluorophenyl)ethanol can be inferred from related compounds. For example, the pharmacokinetics of 2-(4-amino-3,5-dichlorophenyl)-2-(alkylamino)ethanols show that halogenated phenyl groups can lead to longer detection times in blood, suggesting a degree of stability and resistance to metabolic breakdown . This could imply that 2-Amino-2-(3,4-difluorophenyl)ethanol may also exhibit similar pharmacokinetic properties, such as a prolonged half-life and detectability in biological systems.
科学研究应用
酶促工艺开发用于合成
郭等人(2017 年) 开发了一种酶促工艺,用于合成相关化合物 (S)-2-氯-1-(3,4-二氟苯基)乙醇,这是替格瑞洛的关键中间体。由于高生产率和时空产率,该工艺对环境无害,适用于工业应用。
生物还原生产的改进
赵等人(2017 年)赵等人(2017 年) 使用酮还原酶 ChKRED20 的单一突变,增强了类似化合物 (1S)-2-氯-1-(3、4-二氟苯基) 乙醇的生物还原生产,该化合物是药物替格瑞洛的中间体。这导致化合物的活性提高和产率提高。
受体的分化
兰兹等人(1967 年)兰兹等人(1967 年) 进行的研究表明,2-氨基乙醇衍生物的结构修饰,包括 2-氨基-2-(3,4-二氟苯基)乙醇等化合物,会影响拟交感神经活性。这有助于理解不同的 β 受体类型。
吲哚的合成
田中等人(1989 年)田中等人(1989 年) 描述了一种通过相应的吲哚啉合成 4-羟基-和 4-氨基吲哚的方法,涉及 2-氨基乙醇的衍生物。
增强醇脱氢酶活性
叶等人(2023 年)叶等人(2023 年) 设计了一种醇脱氢酶,以提高 (S)-2-氯-1-(3,4-二氟苯基)乙醇的产量,该化合物再次与 2-氨基-2-(3,4-二氟苯基)乙醇相关。改造后的酶显示出催化效率显着提高。
肽合成中的氨基保护基团
尚特鲁等人(1984 年)尚特鲁等人(1984 年) 引入了 2-(二苯基膦基)乙基基团的使用,该基团衍生自 2-氨基乙醇,作为肽合成中的羧基保护基团,说明了在生化研究中的重要应用。
激光辐射中的二次谐波产生
寺尾等人(1993 年)寺尾等人(1993 年) 研究了 3-氨基氧杂蒽-9-酮,从乙醇中结晶,用于二次谐波产生 (SHG) 器件的潜在用途。这项研究表明氨基醇衍生物在材料科学中的应用范围更广。
安全和危害
作用机制
Target of Action
It’s suggested that it may have an impact on the respiratory system .
Result of Action
It’s suggested that it may cause skin and eye irritation, and it’s harmful if swallowed .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-2-(3,4-difluorophenyl)ethanol . .
属性
IUPAC Name |
2-amino-2-(3,4-difluorophenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO/c9-6-2-1-5(3-7(6)10)8(11)4-12/h1-3,8,12H,4,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJNHFPGJRBNQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CO)N)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201296246 | |
| Record name | β-Amino-3,4-difluorobenzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201296246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(3,4-difluorophenyl)ethanol | |
CAS RN |
218449-32-2 | |
| Record name | β-Amino-3,4-difluorobenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=218449-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-Amino-3,4-difluorobenzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201296246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Chloro-2-[(4-chlorophenyl)sulfanyl]-5-(trifluoromethyl)pyridine](/img/structure/B3034668.png)



![3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-amine](/img/structure/B3034674.png)



![3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B3034680.png)




